molecular formula C15H25NO4 B1457004 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine CAS No. 86770-76-5

1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine

Cat. No.: B1457004
CAS No.: 86770-76-5
M. Wt: 283.36 g/mol
InChI Key: IYODTXXMZZZHEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine is an organic compound with the molecular formula C15H25NO4. It is characterized by the presence of a phenyl group attached to a tetraoxatridecan chain, which terminates in an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine typically involves the reaction of phenylmethanol with tetraethylene glycol under specific conditions to form an intermediate, which is then reacted with ammonia or an amine source to yield the final product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase efficiency. The use of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and the attainment of high-purity product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine is unique due to its combination of a phenyl group and a tetraoxatridecan chain with an amine terminus. This structure imparts specific chemical and biological properties that are not observed in similar compounds, making it valuable for various applications .

Properties

IUPAC Name

2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c16-6-7-17-8-9-18-10-11-19-12-13-20-14-15-4-2-1-3-5-15/h1-5H,6-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYODTXXMZZZHEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50728287
Record name 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-76-5
Record name 1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50728287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
Reactant of Route 2
Reactant of Route 2
1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
Reactant of Route 3
Reactant of Route 3
1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
Reactant of Route 4
Reactant of Route 4
1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
Reactant of Route 5
Reactant of Route 5
1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine
Reactant of Route 6
Reactant of Route 6
1-Phenyl-2,5,8,11-tetraoxatridecan-13-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.